Fenpropathrin-d5: A Technical Guide for Researchers
Fenpropathrin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fenpropathrin-d5, a deuterated analog of the pyrethroid insecticide Fenpropathrin. This document details its chemical properties, structure, and its critical role as an internal standard in the quantitative analysis of Fenpropathrin residues. Detailed experimental protocols for its application in analytical methodologies are also provided.
Introduction to Fenpropathrin-d5
Fenpropathrin-d5 is a stable isotope-labeled version of Fenpropathrin, a widely used synthetic pyrethroid insecticide and acaricide effective against a broad spectrum of pests in agriculture.[1][2] The key difference between Fenpropathrin and Fenpropathrin-d5 is the substitution of five hydrogen atoms with five deuterium atoms on the phenoxy phenyl ring. This isotopic labeling makes Fenpropathrin-d5 an ideal internal standard for analytical methods, particularly those employing mass spectrometry, as it is chemically identical to Fenpropathrin but has a distinct molecular weight.[3] This allows for accurate quantification of Fenpropathrin in complex matrices by correcting for variations in sample preparation and instrument response.
Chemical Structure and Properties
The chemical structure of Fenpropathrin-d5 is characterized by a cyclopropane carboxylic acid esterified with a cyanohydrin containing a deuterated phenoxy phenyl group. The five deuterium atoms are specifically located on the terminal phenyl ring of the phenoxy group.
Chemical Structure of Fenpropathrin-d5:
Table 1: Chemical and Physical Properties of Fenpropathrin-d5
| Property | Value | Reference |
| Chemical Name | (RS)-α-Cyano-3-(phenoxy-d5)benzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | N/A |
| Molecular Formula | C₂₂H₁₈D₅NO₃ | [4][5] |
| Molecular Weight | 354.45 g/mol | |
| CAS Number | Not explicitly found for the d5 isotopologue in the provided results. The CAS for unlabeled Fenpropathrin is 39515-41-8. | |
| Appearance | Solid (typical for analytical standards) | |
| Purity | ≥98% (typical for analytical standards) | |
| Storage | -20°C is recommended for long-term stability. |
Application as an Internal Standard
The primary application of Fenpropathrin-d5 is as an internal standard in the quantitative analysis of Fenpropathrin residues in various matrices, such as environmental samples (water, soil) and agricultural products. Its use is crucial for achieving high accuracy and precision in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of using a stable isotope-labeled internal standard is based on its similar chemical and physical behavior to the analyte of interest during sample extraction, cleanup, and chromatographic separation. Because Fenpropathrin-d5 and Fenpropathrin co-elute, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In mass spectrometry, the two compounds are distinguished by their different molecular weights. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for matrix effects and variations in instrument performance.
Experimental Protocols
The following section outlines a detailed experimental protocol for the quantitative analysis of Fenpropathrin in a given matrix using Fenpropathrin-d5 as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with LC-MS/MS.
Preparation of Standard Solutions
4.1.1. Stock Solutions (100 µg/mL)
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Fenpropathrin Stock Solution: Accurately weigh approximately 10 mg of analytical grade Fenpropathrin standard into a 100 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as acetonitrile or methanol.
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Fenpropathrin-d5 Internal Standard (IS) Stock Solution: Accurately weigh approximately 1 mg of Fenpropathrin-d5 into a 10 mL volumetric flask. Dissolve and bring to volume with the same solvent used for the Fenpropathrin stock solution.
4.1.2. Intermediate and Working Standard Solutions
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Intermediate Fenpropathrin Solution (10 µg/mL): Dilute 10 mL of the 100 µg/mL Fenpropathrin stock solution to 100 mL with the solvent.
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Intermediate Fenpropathrin-d5 IS Solution (1 µg/mL): Dilute 1 mL of the 100 µg/mL Fenpropathrin-d5 stock solution to 100 mL with the solvent.
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Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the intermediate Fenpropathrin solution. A typical concentration range for Fenpropathrin could be 1, 5, 10, 50, 100, and 500 ng/mL. To each calibration standard, add a constant amount of the Fenpropathrin-d5 IS intermediate solution to achieve a final concentration of 50 ng/mL.
Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
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Immediately shake vigorously for 1 minute.
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Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
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Vortex for 30 seconds.
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Centrifuge at ≥3000 rpm for 5 minutes.
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-
Internal Standard Spiking and Final Preparation:
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Transfer a portion of the cleaned-up extract (e.g., 1 mL) into an autosampler vial.
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Add a precise volume of the Fenpropathrin-d5 IS intermediate solution (1 µg/mL) to achieve a final concentration of 50 ng/mL in the vial.
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The sample is now ready for LC-MS/MS analysis.
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LC-MS/MS Analysis
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Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
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Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.
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Injection Volume: 5-10 µL.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
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MRM Transitions for Fenpropathrin: Monitor at least two transitions, one for quantification and one for confirmation (e.g., from the precursor ion [M+H]⁺).
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MRM Transition for Fenpropathrin-d5: Monitor a specific transition for the deuterated internal standard.
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Quantification
Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of Fenpropathrin-d5 against the concentration of Fenpropathrin in the calibration standards. The concentration of Fenpropathrin in the unknown samples is then determined from this calibration curve using the measured peak area ratio.
Logical Relationships and Workflows
The following diagram illustrates the analytical workflow for the quantification of Fenpropathrin using Fenpropathrin-d5 as an internal standard.
Caption: Analytical workflow for Fenpropathrin quantification.
The diagram below illustrates the relationship between Fenpropathrin and its deuterated analog, Fenpropathrin-d5, and their role in quantitative analysis.
Caption: Relationship between Fenpropathrin and Fenpropathrin-d5.
Conclusion
Fenpropathrin-d5 is an indispensable tool for the accurate and reliable quantification of Fenpropathrin residues in a variety of samples. Its use as an internal standard in modern analytical techniques like LC-MS/MS is essential for mitigating matrix effects and ensuring data quality in research, regulatory monitoring, and safety assessments. The detailed protocols provided in this guide offer a robust framework for the implementation of Fenpropathrin-d5 in laboratory workflows.
References
- 1. fssai.gov.in [fssai.gov.in]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. lcms.cz [lcms.cz]
- 4. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
